Cas no 1261769-72-5 (2-Chloro-3-nitro-2'-(trifluoromethyl)biphenyl)

2-Chloro-3-nitro-2'-(trifluoromethyl)biphenyl Chemical and Physical Properties
Names and Identifiers
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- 2-Chloro-3-nitro-2'-(trifluoromethyl)biphenyl
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- Inchi: 1S/C13H7ClF3NO2/c14-12-9(5-3-7-11(12)18(19)20)8-4-1-2-6-10(8)13(15,16)17/h1-7H
- InChI Key: PMYYXWUFWRYSCW-UHFFFAOYSA-N
- SMILES: ClC1C(=CC=CC=1C1C=CC=CC=1C(F)(F)F)[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 20
- Rotatable Bond Count: 1
- Complexity: 359
- Topological Polar Surface Area: 45.8
- XLogP3: 4.9
2-Chloro-3-nitro-2'-(trifluoromethyl)biphenyl Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A011006393-500mg |
2-Chloro-3-nitro-2'-(trifluoromethyl)biphenyl |
1261769-72-5 | 97% | 500mg |
798.70 USD | 2021-07-05 | |
Alichem | A011006393-250mg |
2-Chloro-3-nitro-2'-(trifluoromethyl)biphenyl |
1261769-72-5 | 97% | 250mg |
480.00 USD | 2021-07-05 | |
Alichem | A011006393-1g |
2-Chloro-3-nitro-2'-(trifluoromethyl)biphenyl |
1261769-72-5 | 97% | 1g |
1,519.80 USD | 2021-07-05 |
2-Chloro-3-nitro-2'-(trifluoromethyl)biphenyl Related Literature
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Lin Wang,Zhi-Gang Ma,Xiao-Jing Wei,Qing-Yuan Meng,Deng-Tao Yang,Shao-Fu Du,Zi-Fei Chen,Li-Zhu Wu,Qiang Liu Green Chem., 2014,16, 3752-3757
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Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
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Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
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Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137
Additional information on 2-Chloro-3-nitro-2'-(trifluoromethyl)biphenyl
Professional Introduction to 2-Chloro-3-nitro-2'-(trifluoromethyl)biphenyl (CAS No. 1261769-72-5)
2-Chloro-3-nitro-2'-(trifluoromethyl)biphenyl, with the CAS number 1261769-72-5, is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This biphenyl derivative features a unique structural configuration, incorporating both chloro and nitro substituents along with a trifluoromethyl group, which imparts distinct electronic and steric properties. The compound's molecular structure makes it a valuable intermediate in the synthesis of various high-performance materials and pharmaceutical agents.
The significance of 2-Chloro-3-nitro-2'-(trifluoromethyl)biphenyl lies in its versatile applications across multiple domains, particularly in the development of advanced polymers, agrochemicals, and medicinal chemistry. The presence of electron-withdrawing groups such as the nitro and chloro substituents enhances its reactivity, making it a crucial building block for further functionalization. Moreover, the trifluoromethyl group introduces additional stability and lipophilicity, which are desirable traits in many pharmacological applications.
In recent years, researchers have been exploring the potential of this compound in the synthesis of novel therapeutic agents. Its biphenyl core structure is known to exhibit favorable interactions with biological targets, making it an attractive scaffold for drug design. For instance, studies have demonstrated its utility in developing kinase inhibitors, which are critical in treating various forms of cancer and inflammatory diseases. The nitro group can be further modified through reduction or diazotization reactions to introduce additional functional handles, enabling the creation of more complex molecular architectures.
The incorporation of a trifluoromethyl group into the biphenyl system is particularly noteworthy, as this moiety is widely recognized for its ability to improve metabolic stability and binding affinity. This has led to its extensive use in the design of small-molecule drugs that require prolonged biological activity. In particular, 2-Chloro-3-nitro-2'-(trifluoromethyl)biphenyl has been investigated as a precursor for compounds targeting enzymes involved in metabolic pathways relevant to diabetes and obesity. Preliminary studies suggest that derivatives of this compound may exhibit potent inhibitory effects on key enzymes such as PDE4 and PDE7.
From an industrial perspective, the demand for 2-Chloro-3-nitro-2'-(trifluoromethyl)biphenyl is driven by its role as an intermediate in the production of high-performance polymers. The compound's ability to enhance thermal stability and mechanical strength makes it valuable in the formulation of advanced materials used in electronics, aerospace, and automotive industries. Additionally, its compatibility with various polymerization techniques allows for the creation of tailored materials with specific properties tailored to industrial applications.
The chemical reactivity of 2-Chloro-3-nitro-2'-(trifluoromethyl)biphenyl also positions it as a key player in agrochemical research. The nitro group can be selectively modified to introduce herbicidal or fungicidal properties, while the chloro substituent facilitates further derivatization into compounds that exhibit insecticidal activity. Such applications are particularly relevant in sustainable agriculture, where there is a growing need for environmentally friendly solutions to pest control.
In conclusion, 2-Chloro-3-nitro-2'-(trifluoromethyl)biphenyl (CAS No. 1261769-72-5) represents a multifaceted compound with broad utility across pharmaceuticals, materials science, and agrochemicals. Its unique structural features make it an indispensable tool for researchers seeking to develop innovative solutions in these fields. As scientific understanding advances, it is anticipated that new applications for this compound will continue to emerge, further solidifying its importance in modern chemistry.
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